Dipotassium 2-aminobutanedioate

Overview

Description

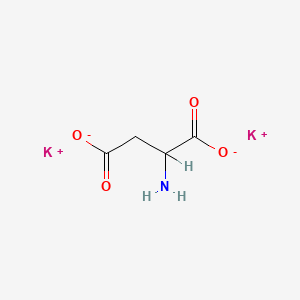

Dipotassium 2-aminobutanedioate, also known as dipotassium DL-aspartate, is a compound with the molecular formula C4H5K2NO4 . It is a derivative of DL-Aspartic acid . The molecular weight of this compound is 209.28 g/mol .

Molecular Structure Analysis

The InChI representation of Dipotassium 2-aminobutanedioate isInChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 . Its canonical SMILES representation is C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] . The compound has one undefined atom stereocenter . Physical And Chemical Properties Analysis

Dipotassium 2-aminobutanedioate has a molecular weight of 209.28 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass of the compound is 208.94927061 g/mol . The topological polar surface area of the compound is 106 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications

Sediment Flocculation in High-Sediment Water Drip Irrigation Systems

Dipotassium 2-aminobutanedioate is used in high-sediment water (HSW) drip irrigation systems. It has been found to enhance sediment flocculation, which is crucial in preventing emitter clogging, a serious technical and economic problem in HSW drip irrigation . The application of this compound increases the water cation concentration and decreases the surface charge of sediment particles, thereby enhancing sediment flocculation .

Inhibition of Catalase

Dipotassium 2-aminobutanedioate has been studied for its inhibitory effects on catalase, an important enzyme that catalyzes the conversion of hydrogen peroxide . The compound was found to inhibit catalase in a non-competitive manner, altering the optimum pH for catalase activity and increasing the activation energy of the reaction .

Dentin Tubule Occlusion

This compound has been found to have significant occlusion properties on dentinal tubules . This property is important in dentistry, as it can help in the treatment of dentin hypersensitivity .

properties

IUPAC Name |

dipotassium;2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKALZAKZWHFNIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5K2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941993 | |

| Record name | Dipotassium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium 2-aminobutanedioate | |

CAS RN |

2001-89-0, 14434-35-6 | |

| Record name | Dipotassium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aspartic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)